Nesiritide BNP-32 vs. proBNP1-108: 13-Fold Higher Potency and 35-Fold Higher Binding Affinity for GC-A
Compared to its precursor proBNP1-108, Nesiritide (BNP-32) exhibits profoundly greater potency and receptor binding affinity at the primary therapeutic target, guanylyl cyclase-A (GC-A) [1]. This is a critical differentiator, as proBNP is a common research comparator and endogenous peptide, but its weak activity makes it a poor substitute for the active form [2].
| Evidence Dimension | Potency to stimulate guanylyl cyclase-A (GC-A) |
|---|---|
| Target Compound Data | Reference potency |
| Comparator Or Baseline | proBNP1-108 |
| Quantified Difference | Nesiritide is 13-fold more potent [1] |
| Conditions | In vitro cell-based assay measuring cGMP production |
Why This Matters
This 13-fold difference in potency ensures that only the fully processed, active 32-amino acid peptide achieves the intended cGMP-mediated vasodilation, confirming that a generic substitution with the precursor proBNP would be scientifically invalid.
- [1] BNP-32 (human) acetate salt. (n.d.). Chemsrc. CAS No. 124584-08-3. View Source
- [2] Nesiritide. (n.d.). PeptideDB. View Source
